molecular formula C5H5FN2 B1290748 2-Fluoro-5-methylpyrimidine CAS No. 62802-36-2

2-Fluoro-5-methylpyrimidine

Cat. No. B1290748
CAS RN: 62802-36-2
M. Wt: 112.1 g/mol
InChI Key: WLPVVMIDSRQUGZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H5FN2 and a molecular weight of 112.11 . It is a powder that is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a fluorine atom and another carbon atom is substituted with a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-5-methylpyrimidine are not available, fluorinated pyrimidines are known to perturb nucleic acid structure and dynamics .


Physical And Chemical Properties Analysis

2-Fluoro-5-methylpyrimidine is a powder with a melting point of 58-59°C . Its InChI code is 1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 and its InChI key is WLPVVMIDSRQUGZ-UHFFFAOYSA-N .

Scientific Research Applications

Cancer Treatment: Personalized Medicine

2-Fluoro-5-methylpyrimidine: plays a significant role in the synthesis of fluorinated pyrimidines, which are crucial in the treatment of cancer. The compound’s derivatives, such as 5-Fluorouracil (5-FU), are used to treat over 2 million cancer patients annually. The fluorine atom’s high electronegativity and the strength of the C–F bond contribute to the efficacy of these drugs .

Radiopharmaceuticals: Imaging and Therapy

The compound is also instrumental in creating fluorine-18 labeled radiopharmaceuticals. These are used in positron emission tomography (PET) for cancer diagnosis and local radiotherapy, providing a non-invasive insight into metabolic and physiological processes .

Agricultural Chemistry: Pesticides and Herbicides

In agriculture, 2-Fluoro-5-methylpyrimidine derivatives are used to develop new pesticides and herbicides. The introduction of fluorine atoms into these compounds often results in improved physical, biological, and environmental properties .

Biochemical Research: Nucleic Acid Studies

Researchers use this compound to prepare RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies. These studies provide insights into how nucleic acid structure and dynamics are perturbed by fluorine substitution .

Enzyme Inhibition: Mechanistic Insights

Fluorinated pyrimidines derived from 2-Fluoro-5-methylpyrimidine inhibit various RNA- and DNA-modifying enzymes. This includes tRNA methyltransferase and pseudouridylate synthase, offering new perspectives on the cytotoxicity mechanisms of these compounds .

Drug Design: Fluorine Chemistry

The unique physicochemical properties of fluorine make 2-Fluoro-5-methylpyrimidine a valuable building block in drug design. Its derivatives are expected to lead to novel applications due to the combination of the fluorine atom’s properties and the pyrimidine moiety .

DNA Repair: Therapeutic Applications

Studies have shown that fluoropyrimidines can affect DNA repair mechanisms. This opens up potential therapeutic applications where 2-Fluoro-5-methylpyrimidine derivatives could be used to sensitize cancer cells to DNA-damaging agents .

Polymer Chemistry: Drug Delivery Systems

The development of polymeric fluorinated pyrimidines is an emerging field. These polymers may enable more precise drug delivery systems, particularly in the context of personalized medicine for cancer treatment .

Safety and Hazards

2-Fluoro-5-methylpyrimidine is classified as a dangerous substance. It is a flammable liquid and vapor. It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Fluorinated pyrimidines are being studied for their potential use in cancer treatment. The use of polymeric fluorinated pyrimidines may enable more precise use of these compounds for cancer treatment in the era of personalized medicine .

properties

IUPAC Name

2-fluoro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPVVMIDSRQUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylpyrimidine

CAS RN

62802-36-2
Record name 2-fluoro-5-methylpyrimidine
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